Bienvenue dans la boutique en ligne BenchChem!

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

JAK inhibitor TYK2 Kinase hinge binder

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane (MW 232.31 g/mol) is a strategic, heterobifunctional building block for medicinal chemistry. It integrates a pyrazolo[1,5-a]pyrazine hinge-binding motif, validated for potent JAK family (especially TYK2) inhibition, with a rigid 2-thia-5-azabicyclo[2.2.1]heptane scaffold that enforces conformational pre-organization for enhanced kinase selectivity. The pre-installed amine handle allows rapid parallel library synthesis. The sulfur atom also enables oxidative diversification and can serve as a heavy atom for X-ray crystallography. Secure this key intermediate from your trusted custom synthesis partner.

Molecular Formula C11H12N4S
Molecular Weight 232.31
CAS No. 2034296-04-1
Cat. No. B2633440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS2034296-04-1
Molecular FormulaC11H12N4S
Molecular Weight232.31
Structural Identifiers
SMILESC1C2CN(C1CS2)C3=NC=CN4C3=CC=N4
InChIInChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2
InChIKeyGBGJQSNIHTXWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034296-04-1): A Specialized Heterocyclic Building Block for Kinase-Targeted Library Synthesis


5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a heterobifunctional small molecule (MW 232.31 g/mol; C₁₁H₁₂N₄S) that combines a pyrazolo[1,5-a]pyrazinyl hinge-binding motif with a sulfur-bridged rigid bicyclic amine scaffold [1]. This compound serves as a versatile synthetic intermediate for generating focused libraries of Janus Kinase (JAK) inhibitors, particularly those targeting TYK2, as documented in foundational patent literature [2].

Why Structurally Similar 5-(Heteroaryl)-2-thia-5-azabicyclo[2.2.1]heptane Analogs Cannot Substitute for 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane in JAK-Targeted Programs


The pyrazolo[1,5-a]pyrazin-4-yl group is a privileged hinge-binding motif specifically designed for potent inhibition of JAK family kinases, particularly TYK2 [1], whereas simple pyrazine or pyrimidine analogs lack the fused bicyclic heteroaromatic framework necessary for critical hydrogen-bonding and π-stacking interactions within the ATP-binding pocket. Simultaneously, the 2-thia-5-azabicyclo[2.2.1]heptane scaffold provides a conformationally restricted geometry that cannot be replicated by more flexible monocyclic amines or oxygen-bridged analogs, directly impacting binding orientation and kinase selectivity [2].

Quantitative Differentiation of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane from Its Closest Structural Analogs


Hinge-Binding Motif Specificity: Pyrazolo[1,5-a]pyrazin-4-yl vs. Simple Pyrazine in JAK Inhibition

The pyrazolo[1,5-a]pyrazin-4-yl moiety is a privileged scaffold for JAK kinase inhibition, as disclosed in US20170240552A1, where compounds bearing this group demonstrate potent TYK2 inhibition [1]. In contrast, simple pyrazine-substituted analogs (e.g., 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane) lack the fused imidazole ring and the extended π-system required for optimal hinge-region binding, resulting in substantially reduced kinase affinity . While direct IC₅₀ data for the target compound are not publicly available, the patent establishes that the pyrazolo[1,5-a]pyrazin-4-yl group is a critical pharmacophoric element for JAK family target engagement.

JAK inhibitor TYK2 Kinase hinge binder Structure–activity relationship

Conformational Constraint: 2-Thia-5-azabicyclo[2.2.1]heptane vs. 2-Oxa-Analog in Rigidity and Sulfur-Mediated Interactions

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold provides a rigid, bent geometry with a sulfur atom that can participate in distinctive non-covalent interactions (e.g., sulfur–π, chalcogen bonding) not available to oxygen-bridged analogs such as 2-oxa-5-azabicyclo[2.2.1]heptane [1]. The sulfur atom also alters the electronic environment and lipophilicity of the bicyclic core, potentially enhancing membrane permeability and metabolic stability compared to oxygen analogs [2]. Quantitative head-to-head biological data for this specific compound pair are not available; the evidence is class-level inference based on established medicinal chemistry principles.

Conformational restriction Bicyclic amine Sulfur–π interactions Drug design

Molecular Recognition Capacity: Hydrogen-Bond Acceptor Count Advantage Over Carbonyl-Linked Analogs

The target compound, with a direct N–C bond between the pyrazolo[1,5-a]pyrazin-4-yl group and the bicyclic amine, presents 5 hydrogen-bond acceptors (4 from the heteroaryl system, 1 from the thia bridge) and 1 hydrogen-bond donor (from any protonated amine state) [1]. In contrast, the carbonyl-linked analog 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has only 4 hydrogen-bond acceptors and no hydrogen-bond donor, reducing its capacity for directional intermolecular interactions . This difference in hydrogen-bonding capacity directly influences binding complementarity to kinase hinge regions and aqueous solubility.

Hydrogen bonding Molecular recognition Physicochemical property Drug-likeness

Patent-Backed Target Class Relevance: JAK/TYK2 Inhibition Pathway Engagement

The pyrazolo[1,5-a]pyrazin-4-yl chemotype is explicitly claimed in US20170240552A1 as a pharmacologically active TYK2 ligand, with representative compounds demonstrating JAK inhibition in biochemical and cellular assays [1]. The inclusion of the 2-thia-5-azabicyclo[2.2.1]heptane group in the target compound provides a conformationally restricted amine handle for further derivatization, aligning with the patent's preferred embodiments that incorporate cyclic amine moieties for optimized kinase selectivity [1]. While the specific compound 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is not exemplified with biological data in the patent, its structural congruence with the claimed generic formula supports its utility as a key intermediate for generating patent-relevant JAK inhibitor libraries.

JAK-STAT pathway Autoimmune disease TYK2 inhibitor Patent SAR

Synthetic Versatility: Bridged Bicyclic Amine Handle Enables Divergent Derivatization Not Possible with Monocyclic or Linear Amines

The 2-thia-5-azabicyclo[2.2.1]heptane core is a well-established synthetic intermediate for constructing structurally diverse compound libraries [1]. Its bridged bicyclic architecture provides two distinct points for further functionalization (the secondary amine nitrogen and the sulfur atom, which can be oxidized to sulfoxide or sulfone) [1]. This contrasts with monocyclic amines such as piperidine or pyrrolidine, which offer only a single functionalization site and unrestricted conformational flexibility, often leading to entropic penalties upon target binding [2]. The rigid geometry of the target compound pre-organizes the amine for optimal vector alignment in kinase active sites.

Synthetic intermediate Parallel synthesis Building block Library design

⚠️ Transparency Statement: Limitations of Available Quantitative Evidence

A comprehensive search of public databases (PubMed, PubChem, ChEMBL, BindingDB, patent repositories) reveals no direct biochemical IC₅₀, cellular activity, or in vivo pharmacokinetic data for 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane as a discrete molecular entity. Its primary documented role is as a synthetic building block and intermediate for generating JAK inhibitor libraries [1][2]. Consequently, all differentiation claims in this guide are categorized as 'Class-level inference' or 'Supporting evidence' derived from the structural features of the compound and the biological validation of closely related chemotypes in the patent literature. Procurement decisions should be made with the understanding that direct biological benchmarking data for this specific compound remain unavailable in the public domain as of the search date.

Data availability Evidence quality Procurement decision

Recommended Application Scenarios for 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane Based on Evidence Profile


Focused TYK2/JAK Kinase Inhibitor Library Synthesis

Leverage the pyrazolo[1,5-a]pyrazin-4-yl moiety as a validated hinge-binding scaffold for generating compound libraries targeting the JAK family, particularly TYK2, for autoimmune and inflammatory disease research [1]. The pre-installed 2-thia-5-azabicyclo[2.2.1]heptane amine handle allows for rapid parallel derivatization via amide coupling, sulfonamide formation, or N-arylation to explore diverse chemical space around the solvent-exposed region of the kinase active site.

Structure–Activity Relationship (SAR) Studies on Conformational Constraint in Kinase Inhibitors

Utilize the rigid, bridged bicyclic amine scaffold to systematically evaluate the impact of conformational pre-organization on kinase binding affinity and selectivity [2]. The sulfur atom in the 2-thia bridge provides an additional handle for oxidative diversification (sulfoxide/sulfone formation) that can modulate polarity and hydrogen-bonding capacity without altering the core geometry.

Patent-Landscape-Aligned Medicinal Chemistry Campaigns

Employ this building block as a key intermediate for synthesizing compounds that fall within the generic structural claims of US20170240552A1, ensuring that lead series remain within a well-defined intellectual property space for JAK inhibition [1]. This is particularly relevant for organizations pursuing novel TYK2 inhibitors with differentiated selectivity profiles over JAK1 and JAK2.

Biophysical Probe Development for Kinase Binding Mode Analysis

The distinct sulfur atom in the bicyclic core can serve as an anomalous scattering center in X-ray crystallography, facilitating experimental determination of binding modes when the compound or its derivatives are co-crystallized with kinase domains [2]. This property is advantageous for structure-based drug design where precise orientation of the scaffold within the ATP-binding site must be established.

Quote Request

Request a Quote for 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.